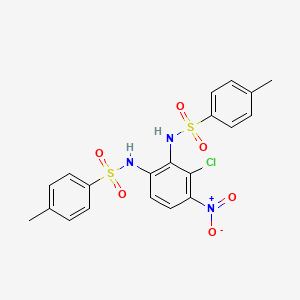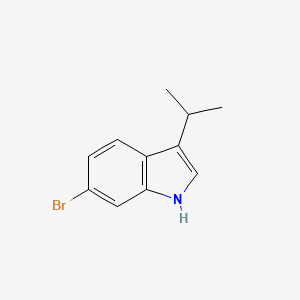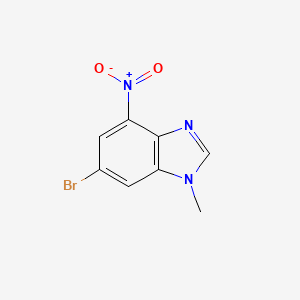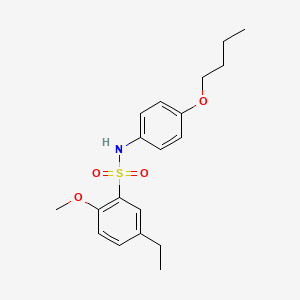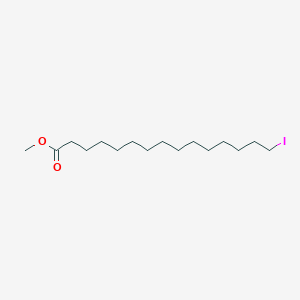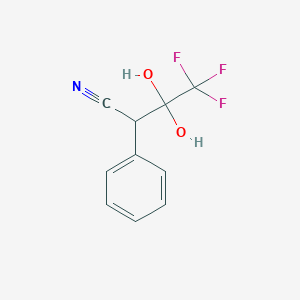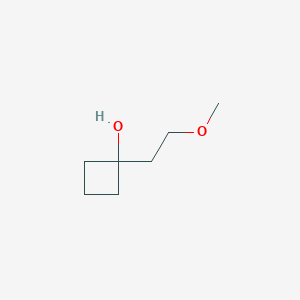
3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid: is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features a piperazine ring substituted with a benzyl group and a methyl group, along with a propanoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid can be achieved through a multi-step process:
Formation of 4-Benzyl-2-methylpiperazine: This can be synthesized by reacting benzyl chloride with 2-methylpiperazine in the presence of a base such as sodium hydroxide.
Alkylation with Propanoic Acid Derivative: The 4-Benzyl-2-methylpiperazine is then alkylated with a suitable propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: 3-(4-Benzyl-2-methylpiperazin-1-yl)propanol.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound can be used to study the pharmacokinetics and pharmacodynamics of piperazine derivatives.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid would depend on its specific application. In medicinal chemistry, piperazine derivatives often act on neurotransmitter receptors or enzymes, modulating their activity. The benzyl and methyl substitutions may enhance the compound’s binding affinity and selectivity for certain molecular targets.
類似化合物との比較
Similar Compounds
3-(4-Methylpiperazin-1-yl)propanoic acid: Lacks the benzyl group, which may result in different pharmacological properties.
4-Benzylpiperazine: Lacks the propanoic acid moiety, which affects its solubility and reactivity.
Uniqueness
3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid is unique due to the presence of both benzyl and methyl groups on the piperazine ring, along with the propanoic acid moiety. This combination of functional groups can result in unique pharmacological and chemical properties, making it a valuable compound for research and development.
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
3-(4-benzyl-2-methylpiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C15H22N2O2/c1-13-11-16(12-14-5-3-2-4-6-14)9-10-17(13)8-7-15(18)19/h2-6,13H,7-12H2,1H3,(H,18,19) |
InChIキー |
MNBBHMNSHYWOCQ-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1CCC(=O)O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


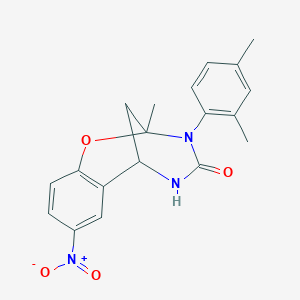
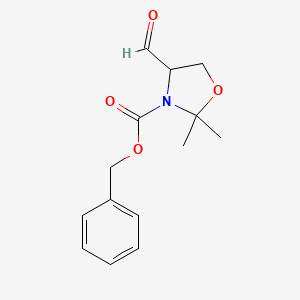
![4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15123181.png)
![2-Propenoic acid, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-, (E)-](/img/structure/B15123185.png)
![tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15123196.png)
![N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B15123206.png)
